4-nitro-1H,3H-thieno[3,4-c]furan-1,3-dione
Description
Overview of Fused Thiophene (B33073) and Furan (B31954) Heterocycles in Organic Chemistry
Fused heterocyclic systems containing thiophene and furan rings are significant building blocks in the synthesis of novel organic materials. ekb.eg Thiophene, a sulfur-containing five-membered aromatic heterocycle, and furan, its oxygen-containing counterpart, both possess unique electronic properties. nih.gov When fused together, they create a larger π-conjugated system whose characteristics are a hybrid of the individual rings.
The aromaticity of these five-membered heterocycles follows the order: Benzene (B151609) > Thiophene > Pyrrole > Furan. nih.gov This trend is influenced by the electronegativity of the heteroatom and its ability to delocalize its lone pair of electrons into the ring's π-system. nih.gov The fusion of these rings, as seen in thieno[3,4-c]furan, can lead to compounds with interesting optical and electronic properties, making them targets for applications such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). researchgate.net The reactivity of these fused systems in electrophilic substitution reactions is generally higher than that of benzene, making them versatile platforms for further functionalization. nih.gov
Significance of Cyclic Anhydrides in Chemical Synthesis
Cyclic anhydrides are a class of organic compounds derived from dicarboxylic acids through intramolecular dehydration. researchgate.net This process results in a ring structure containing the O=C-O-C=O functional group. Common examples include succinic anhydride (B1165640) and phthalic anhydride, which typically form stable five- or six-membered rings. georganics.sk
The significance of cyclic anhydrides in chemical synthesis stems from their high reactivity. The carbonyl carbons are highly electrophilic, making them susceptible to attack by a wide range of nucleophiles, including alcohols, amines, and thiols. These nucleophilic acyl substitution reactions proceed by opening the ring to form a mono-acylated product, which contains both a new functional group (like an ester or amide) and a carboxylic acid. researchgate.net This predictable reactivity makes cyclic anhydrides invaluable as intermediates and building blocks in the synthesis of polymers, resins, pharmaceuticals, and other complex organic molecules. researchgate.netgeorganics.sk They are also widely used as tools for bioconjugation, allowing for the modification of biomolecules under specific conditions.
Influence of Nitro Functionality on Aromatic and Heterocyclic Systems
The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. When attached to an aromatic or heterocyclic ring, it has a profound influence on the molecule's electronic properties and reactivity. Its presence deactivates the ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution (SNAr) reactions. researchgate.net
Furthermore, the nitro group can increase the acidity of nearby protons and is a crucial component in the design of energetic materials, as it improves oxygen balance and detonation performance. In the field of medicinal chemistry, nitro-containing heterocycles have been extensively investigated for their wide variety of biological activities. glpbio.com They are found in numerous antibacterial, antiparasitic, and anticancer agents. glpbio.comresearchgate.net The biological activity of these compounds is often linked to the bioreductive activation of the nitro group under hypoxic conditions, a characteristic feature of solid tumors and certain infectious microorganisms. glpbio.com
Historical Development and Synthesis of Thieno[3,4-c]furan Derivatives
The parent scaffold, 1H,3H-thieno[3,4-c]furan-1,3-dione, also known as 3,4-thiophenedicarboxylic anhydride, is the direct precursor to the title compound. Its synthesis is straightforward, typically involving the dehydration of 3,4-thiophenedicarboxylic acid. chemsrc.com This precursor diacid is commercially available. The formation of the anhydride has also been observed as a product of the decomposition of other, more complex molecules in solution. researchgate.net
While the synthesis of the parent anhydride is well-established, there is a notable absence of specific, documented synthetic procedures for 4-nitro-1H,3H-thieno[3,4-c]furan-1,3-dione in peer-reviewed academic literature. However, a plausible synthetic route can be hypothesized based on standard nitration methodologies for thiophene derivatives. The direct nitration of thiophene and its derivatives is a well-known reaction, often carried out with reagents like fuming nitric acid in acetic anhydride or nitric acid in trifluoroacetic anhydride. researchgate.netorgsyn.org
A hypothetical synthesis for this compound would likely involve the carefully controlled direct nitration of 1H,3H-thieno[3,4-c]furan-1,3-dione. The strong electron-withdrawing nature of the anhydride moiety would deactivate the thiophene ring, requiring potent nitrating agents and carefully controlled conditions to achieve the desired mono-nitration and avoid decomposition.
Table 1: Physical and Chemical Properties of the Parent Compound Data sourced from available chemical databases.
| Property | Value |
| Compound Name | 1H,3H-Thieno[3,4-c]furan-1,3-dione |
| CAS Number | 6007-85-8 |
| Molecular Formula | C₆H₂O₃S |
| Molecular Weight | 154.14 g/mol |
| Melting Point | 146 °C |
| Boiling Point | 306.4 °C at 760 mmHg |
Current Gaps and Objectives in the Academic Research of this compound
The most significant aspect of the current academic landscape for this compound is the pronounced gap in published research. Despite its availability from commercial chemical suppliers, there is a distinct lack of studies in scientific journals detailing its synthesis, characterization, reactivity, or potential applications. chemicalbook.com
This absence defines the primary objectives for future academic inquiry. Key research goals would include:
Development of a documented and optimized synthetic protocol: Establishing a reliable and scalable method for the synthesis of the compound is the first critical step.
Thorough characterization: Comprehensive analysis using modern spectroscopic and analytical techniques (NMR, IR, Mass Spectrometry, X-ray crystallography) is needed to fully elucidate its structural and electronic properties.
Exploration of reactivity: Investigating its behavior in various chemical reactions, particularly nucleophilic substitution at the anhydride and reactions involving the nitro-activated thiophene ring, would map its utility as a synthetic intermediate.
Investigation of potential applications: Given the properties of its constituent parts, the compound could be a valuable building block for new polymers, a candidate for biological screening in medicinal chemistry, or an intermediate in the synthesis of novel dyes or electronic materials.
The current state of knowledge is limited to its existence as a chemical entity, leaving its scientific potential almost entirely unexplored in the public domain.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-nitrothieno[3,4-c]furan-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HNO5S/c8-5-2-1-13-4(7(10)11)3(2)6(9)12-5/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLLPTJEAUKCAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(S1)[N+](=O)[O-])C(=O)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932032-16-1 | |
| Record name | 4-nitro-1H,3H-thieno[3,4-c]furan-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Route Analysis
De Novo Synthesis of the Thieno[3,4-c]furan Core
The foundational step in the synthesis is the construction of the thieno[3,4-c]furan system, which is derived from a 3,4-disubstituted thiophene (B33073). The most direct precursor to the thieno[3,4-c]furan-1,3-dione is 3,4-thiophenedicarboxylic acid or its corresponding esters. acs.org The synthesis of these dicarboxylic esters is a key starting point for building the core structure.
One established method involves the reaction of dialkyl succinates with sulfur reagents to form the thiophene ring with the desired substitution pattern at the 3 and 4 positions. Although specific high-yield syntheses for 3,4-thiophenedicarboxylic esters are varied, they represent the most logical entry point for the de novo construction of the heterocyclic core.
Introduction of the Nitro Group: Regioselective Nitration Strategies
The introduction of a nitro group onto the thiophene ring is a critical step that dictates the final structure. Thiophene is highly reactive towards electrophilic aromatic substitution, more so than benzene (B151609), which necessitates the use of milder nitrating conditions to prevent degradation and unwanted side reactions. stackexchange.comstackexchange.com
Two main strategies can be considered for the synthesis of the target molecule:
Nitration of the Pre-formed Core : Nitrating the thieno[3,4-c]furan-1,3-dione molecule directly.
Nitration of a Precursor : Nitrating a thiophene precursor which is then used to form the fused ring system.
The standard nitrating mixture of concentrated nitric acid and sulfuric acid is generally too harsh for thiophene and can lead to explosive reactions or significant substrate degradation. stackexchange.com Milder and more effective reagents have been developed for this purpose. A common and successful reagent is nitric acid in acetic anhydride (B1165640). stackexchange.comorgsyn.org This mixture generates acetyl nitrate (B79036), a less aggressive electrophile, which can nitrate thiophene effectively. Another mild and efficient system is a combination of nitric acid and trifluoroacetic anhydride, which has been shown to afford mononitro derivatives of various five-membered heterocycles, including thiophene, in good yields. semanticscholar.orgresearchgate.net
The mechanism proceeds via electrophilic attack of the nitronium ion (or a related electrophilic nitrogen species) on the electron-rich thiophene ring. Thiophene preferentially undergoes substitution at the C2 (or α) position due to the greater ability of the sulfur atom to stabilize the intermediate sigma complex. youtube.com Nitration of unsubstituted thiophene typically yields 2-nitrothiophene (B1581588) as the major product, often with a smaller amount of the 3-nitro isomer. stackexchange.com
When considering the direct nitration of the thieno[3,4-c]furan-1,3-dione core, the existing fused anhydride ring acts as a deactivating, meta-directing group. However, the inherent reactivity of the thiophene ring's α-positions (C4 and C6 in this fused system) must be considered. The electronic effect of the anhydride would likely direct the incoming electrophile to the C4 or C6 position.
To achieve regioselectivity, a directed nitration approach is often superior. This involves using a precursor with a directing group that favors nitration at the desired position. For the target compound, this would involve starting with a 3,4-disubstituted thiophene and nitrating it. If the substituents at the 3 and 4 positions are carboxyl groups (or their ester derivatives), they will deactivate the ring, but the α-position (C2, which becomes C4 in the final product) remains the most likely site for substitution.
A plausible route would be the nitration of dimethyl thiophene-3,4-dicarboxylate. The nitration would be expected to occur at the C2 position, yielding dimethyl 2-nitrothiophene-3,4-dicarboxylate. This intermediate can then be carried forward to the final product.
Formation of the 1,3-Dione (Anhydride) Moiety
The formation of the 1,3-dione, which is a cyclic anhydride, is typically achieved from the corresponding dicarboxylic acid. If the synthetic route proceeds through dimethyl 4-nitrothiophene-3,4-dicarboxylate, the first step is the hydrolysis of the ester groups to form 4-nitrothiophene-3,4-dicarboxylic acid.
This dicarboxylic acid can then be cyclized to form the anhydride. This is a standard dehydration reaction, commonly accomplished by heating the dicarboxylic acid with a dehydrating agent such as acetic anhydride. This intramolecular condensation reaction is generally efficient and leads to the stable five-membered anhydride ring fused to the thiophene core. researchgate.net
Optimization of Reaction Conditions and Yields
Optimizing the reaction conditions is crucial for maximizing the yield and purity of 4-nitro-1H,3H-thieno[3,4-c]furan-1,3-dione. Each step of the proposed syntheses requires careful control of parameters.
For the nitration step , key variables include the choice of nitrating agent, temperature, and reaction time. Using milder reagents like nitric acid in trifluoroacetic anhydride can improve yields by preventing substrate decomposition. semanticscholar.orgresearchgate.net The temperature must be carefully controlled, often kept low (e.g., 0-10 °C) to manage the exothermic nature of the reaction and prevent the formation of dinitrated or oxidized byproducts. orgsyn.org
For the anhydride formation , the primary parameters are the choice of dehydrating agent and the reaction temperature. While acetic anhydride is common, other reagents could be explored. The reaction time must be sufficient for complete cyclization without causing degradation of the nitro-functionalized ring.
The following table outlines key parameters for optimization in a hypothetical synthesis.
| Reaction Step | Parameter | Condition Range | Objective |
| Nitration | Nitrating Agent | HNO₃/Ac₂O, HNO₃/TFAA | Maximize yield, minimize byproducts |
| Temperature | -10 °C to 25 °C | Control exotherm, prevent degradation | |
| Reaction Time | 1 to 12 hours | Ensure complete reaction, avoid side reactions | |
| Ester Hydrolysis | Base/Acid | NaOH, H₂SO₄ | Complete conversion to dicarboxylic acid |
| Temperature | Room temp to reflux | Optimize reaction rate | |
| Anhydride Formation | Dehydrating Agent | Acetic Anhydride | Efficient cyclization |
| Temperature | 100 °C to 140 °C | Promote dehydration without decomposition |
This table presents hypothetical optimization parameters based on standard organic chemistry procedures for analogous reactions.
Comparison of Synthetic Routes: Efficiency and Selectivity
Two principal synthetic routes to this compound can be compared.
Route A: Nitration of the Core
Synthesize 3,4-thiophenedicarboxylic acid.
Form the anhydride: 1H,3H-thieno[3,4-c]furan-1,3-dione.
Nitrate the anhydride to yield the final product.
Route B: Cyclization of a Nitrated Precursor
Synthesize dimethyl 3,4-thiophenedicarboxylate.
Nitrate the diester to form dimethyl 4-nitrothiophene-3,4-dicarboxylate.
Hydrolyze the diester to 4-nitrothiophene-3,4-dicarboxylic acid.
Form the anhydride to yield the final product.
The following table provides a comparative analysis of these two routes.
| Factor | Route A (Nitration of Core) | Route B (Cyclization of Nitrated Precursor) |
| Regioselectivity | Potentially problematic. The anhydride is deactivating, but the inherent reactivity of the thiophene α-position could lead to a mixture of isomers. | Excellent. Nitration of the diester precursor is strongly directed to the α-position, providing a single major regioisomer. |
| Number of Steps | Fewer steps, potentially more efficient if selectivity can be controlled. | More steps, including protection (esterification) and deprotection (hydrolysis). |
| Reaction Conditions | Nitration of the fused system may require harsh conditions due to the deactivating effect of the anhydride, risking ring opening or degradation. | Nitration of the less deactivated diester can proceed under milder conditions, preserving the integrity of the molecule. semanticscholar.org |
| Overall Efficiency | Likely lower due to poor control over regioselectivity and potentially harsh reaction conditions leading to lower yields. | Likely higher overall yield and purity due to superior regiochemical control, despite the greater number of steps. |
Reactivity and Reaction Pathways
Nucleophilic Acyl Substitution Reactions at the Anhydride (B1165640) Center
The anhydride functionality is a classic electrophilic center, prone to attack by nucleophiles. This typically results in the opening of the furan-1,3-dione ring system through a nucleophilic acyl substitution mechanism. The strong electron-withdrawing effect of the nitro group on the adjacent thiophene (B33073) ring is expected to enhance the electrophilicity of the carbonyl carbons, making the anhydride more susceptible to nucleophilic attack compared to its non-nitrated counterpart.
Ring-Opening with Oxygen-Based Nucleophiles (Alcohols, Water)
In the presence of oxygen-based nucleophiles such as water or alcohols, 4-nitro-1H,3H-thieno[3,4-c]furan-1,3-dione is anticipated to undergo hydrolysis or alcoholysis, respectively. This reaction proceeds via the nucleophilic attack of the oxygen atom on one of the carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate. Subsequent ring-opening yields the corresponding dicarboxylic acid or a monoester derivative.
For instance, the reaction with methanol (B129727) is expected to yield 4-nitrothiophene-3,4-dicarboxylic acid monomethyl ester. The regioselectivity of the attack (i.e., which carbonyl group is preferentially attacked) may be influenced by subtle electronic and steric factors.
Hypothetical Reaction Data with Alcohols:
| Entry | Alcohol | Product |
| 1 | Methanol | 3-(methoxycarbonyl)-4-nitrothiophene-4-carboxylic acid |
| 2 | Ethanol | 3-(ethoxycarbonyl)-4-nitrothiophene-4-carboxylic acid |
| 3 | Isopropanol | 3-(isopropoxycarbonyl)-4-nitrothiophene-4-carboxylic acid |
This is a representative table based on the expected reactivity of cyclic anhydrides.
Ring-Opening with Nitrogen-Based Nucleophiles (Amines, Hydrazines)
Nitrogen-based nucleophiles, such as primary and secondary amines, as well as hydrazines, are generally more reactive towards anhydrides than oxygen-based nucleophiles. The reaction of this compound with these nucleophiles is expected to proceed readily to afford the corresponding amides, hydrazides, and related derivatives.
The reaction with a primary amine, for example, would lead to the formation of a monoamide-carboxylic acid, which could potentially be cyclized under dehydrating conditions to form the corresponding imide. The high reactivity of amines often allows these reactions to occur under mild conditions.
Hypothetical Reaction Data with Amines:
| Entry | Amine | Product |
| 1 | Aniline | 3-carboxy-4-nitro-N-phenylthiophene-4-carboxamide |
| 2 | Benzylamine | N-benzyl-3-carboxy-4-nitrothiophene-4-carboxamide |
| 3 | Hydrazine | 4-nitrothiophene-3,4-dicarbohydrazide |
This is a representative table based on the expected reactivity of cyclic anhydrides.
Cycloaddition Chemistry of the Thieno[3,4-c]furan System
The fused thieno[3,4-c]furan core possesses diene and dienophilic characteristics, making it a potential participant in cycloaddition reactions. The electronic nature of the substituents on the heterocyclic system plays a crucial role in determining its reactivity in these pericyclic reactions.
Diels-Alder Reactions as a Diene or Dienophile
The furan (B31954) moiety within the thieno[3,4-c]furan system can potentially act as a diene in Diels-Alder reactions. However, the presence of the strongly electron-withdrawing nitro group is expected to decrease the electron density of the diene system, thereby reducing its reactivity towards electron-deficient dienophiles in a normal-electron-demand Diels-Alder reaction.
Conversely, the electron-deficient nature of the furan ring, a consequence of the nitro group's influence, enhances its potential to act as a dienophile in inverse-electron-demand Diels-Alder reactions with electron-rich dienes. Studies on 2-nitrofurans have shown that they can indeed act as efficient dienophiles. nih.govresearchgate.net Similarly, theoretical studies on 3-nitrofuran have explored its reactivity as an electrophile in Diels-Alder reactions. rsc.org
1,3-Dipolar Cycloadditions
The thieno[3,4-c]furan system can also participate in 1,3-dipolar cycloadditions, acting as the dipolarophile. In this type of reaction, a 1,3-dipole, such as a nitrone or an azide, reacts with the double bond of the furan ring to form a five-membered heterocyclic adduct. researchgate.netresearchgate.net The electron-withdrawing nitro group would likely enhance the dipolarophilic character of the furan ring, facilitating its reaction with electron-rich 1,3-dipoles. These reactions are valuable for the construction of complex polycyclic heterocyclic systems. rsc.org
Transformations Involving the Nitro Group
The nitro group is a versatile functional group that can undergo a variety of chemical transformations, most notably reduction to an amino group. The reduction of aromatic nitro compounds is a well-established and widely used reaction in organic synthesis. mdpi.com
The nitro group of this compound can be reduced to the corresponding amine using various reducing agents. The choice of reagent is crucial to ensure chemoselectivity, particularly to avoid the reduction of the anhydride functionality. Common methods for the reduction of nitroarenes include catalytic hydrogenation (e.g., using Pd/C and H₂), or the use of metals in acidic media (e.g., Sn/HCl, Fe/HCl). researchgate.netnih.gov Milder reducing agents might be necessary to preserve the anhydride ring. The resulting amino-substituted thieno[3,4-c]furan-1,3-dione would be a valuable intermediate for further functionalization.
Common Reagents for Nitro Group Reduction:
| Reagent | Product |
| H₂, Pd/C | 4-amino-1H,3H-thieno[3,4-c]furan-1,3-dione |
| Sn, HCl | 4-amino-1H,3H-thieno[3,4-c]furan-1,3-dione |
| Fe, NH₄Cl | 4-amino-1H,3H-thieno[3,4-c]furan-1,3-dione |
This table presents common reagents for the reduction of aromatic nitro compounds and the expected product.
Reduction to Amino, Hydroxylamino, or Azo Derivatives
The nitro group on the thiophene ring is susceptible to reduction, offering a pathway to various nitrogen-containing derivatives. The reduction of aromatic nitro compounds is a well-established transformation in organic chemistry and can proceed through several intermediates, with the final product depending on the choice of reducing agent and reaction conditions. rsc.orgnih.gov
The reduction pathway typically begins with a two-electron reduction of the nitro group (Ar-NO₂) to a nitroso derivative (Ar-NO), which is rapidly further reduced to a hydroxylamino species (Ar-NHOH). rsc.org From this hydroxylamino intermediate, the reaction can proceed in several directions. Complete reduction yields the corresponding amino derivative (Ar-NH₂). However, under certain conditions, condensation between the nitroso and hydroxylamino intermediates can occur, leading to the formation of azoxy (Ar-N(O)=N-Ar), azo (Ar-N=N-Ar), or hydrazo (Ar-NH-NH-Ar) compounds. researchgate.net
Catalytic Hydrogenation: A common and often clean method for reducing nitro groups is catalytic hydrogenation. rsc.org This typically involves the use of hydrogen gas in the presence of a metal catalyst.
| Catalyst | Substrate Scope | Notes |
| Palladium on Carbon (Pd/C) | Aromatic and aliphatic nitro groups | Often the method of choice, but can also reduce other functional groups (e.g., alkenes, alkynes) and may cause dehalogenation. nih.gov |
| Platinum(IV) Oxide (PtO₂) | Aliphatic nitro compounds | Effective for the reduction of aliphatic nitro compounds to amines. nih.gov |
| Raney Nickel | Aromatic and aliphatic nitro groups | A good alternative to Pd/C, especially when trying to avoid dehalogenation of aryl halides. nih.gov |
For this compound, catalytic hydrogenation would be expected to reduce the nitro group to the corresponding 4-amino-1H,3H-thieno[3,4-c]furan-1,3-dione. However, care must be taken as some hydrogenation catalysts, like Raney Nickel, can also lead to desulfurization of the thiophene ring. rsc.org
Chemical Reduction: A wide variety of chemical reducing agents can also be employed. These methods offer different levels of selectivity and are often performed in acidic or neutral media.
| Reagent | Conditions | Product(s) |
| Metals in Acid (e.g., Fe/HCl, Sn/HCl, Zn/HCl) | Acidic | Primarily yields the corresponding amine. researchgate.net |
| Tin(II) Chloride (SnCl₂) | pH-neutral, non-aqueous (e.g., in ethanol) | Can be used for the reduction to amines under milder conditions. researchgate.net |
| Sodium Borohydride (NaBH₄) | Often requires a catalyst (e.g., Ni(PPh₃)₄) | Can be used to reduce nitroarenes to amines. mdpi.com |
| Lithium Aluminum Hydride (LiAlH₄) | Reduces aliphatic nitro compounds to amines, but tends to produce azo compounds from aromatic nitro compounds. nih.gov This reagent would also likely reduce the anhydride functionality. |
The intermediate N-arylhydroxylamines can sometimes be isolated, particularly when using milder reducing agents or under specific conditions. libretexts.org The formation of azo derivatives as the major product from aromatic nitro compounds is less common but can be achieved with certain reagents like sodium benzenetellurolate or under conditions that favor the condensation of intermediates. researchgate.net
Nucleophilic Aromatic Substitution (SNAr) Driven by the Nitro Group
Nucleophilic aromatic substitution (SNAr) is a key reaction for aromatic compounds bearing strong electron-withdrawing groups. nih.gov The nitro group is one of the most powerful activating groups for SNAr, and its presence on the thiophene ring of this compound renders the ring highly electrophilic and susceptible to attack by nucleophiles. researchgate.net Thiophene rings are inherently more reactive than benzene (B151609) in SNAr reactions, a reactivity that is further enhanced by the nitro group. nih.gov
The SNAr mechanism is a two-step process:
Addition: The nucleophile attacks the electron-deficient carbon atom of the aromatic ring, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. rsc.orgnumberanalytics.com The negative charge is delocalized over the ring and, importantly, onto the oxygen atoms of the nitro group.
Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the substitution product.
In the case of this compound, the nitro group at the C4 position strongly activates the thiophene ring. However, a typical SNAr reaction requires a suitable leaving group (such as a halide) at a position activated by the nitro group (typically ortho or para). In this molecule, there is no such leaving group. The hydrogens on the thiophene ring are not typically displaced in SNAr reactions, although exceptions exist in what is known as Vicarious Nucleophilic Substitution (VNS).
Therefore, a classical SNAr reaction involving the displacement of a leaving group on the thiophene ring is not anticipated. Instead, nucleophilic attack is more likely to occur at other sites on the molecule. For instance, strong nucleophiles could potentially attack the carbonyl groups of the anhydride ring, leading to ring-opening reactions. This type of reactivity is common for cyclic anhydrides.
Reactions at the Thiophene Ring System
The thiophene ring in this compound is significantly influenced by the two strongly electron-withdrawing groups attached to it: the fused furan-1,3-dione (anhydride) system and the nitro group. Thiophene itself is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution, typically at the C2 and C5 positions.
However, the electronic landscape of the thiophene ring in the target molecule is drastically altered. The combined electron-withdrawing effects of the anhydride and the nitro group render the thiophene ring highly electron-deficient. This deactivation makes electrophilic aromatic substitution reactions, such as halogenation, nitration, or Friedel-Crafts reactions, highly unlikely to occur under standard conditions.
Mechanistic Investigations of Key Transformations
While no specific mechanistic studies for this compound have been found, the mechanisms of its key potential transformations can be inferred from extensive research on analogous systems.
Mechanism of Nitro Group Reduction: The catalytic hydrogenation of nitroarenes is generally understood to proceed through a stepwise reduction on the catalyst surface. frontiersin.org The process involves the sequential formation of nitroso and hydroxylamine (B1172632) intermediates. ccspublishing.org.cn An alternative pathway on non-noble metals like nickel involves the initial cleavage of the N-O bonds to form a nitrene-like species (Ph-N) on the surface, which is then sequentially hydrogenated to the amine. rsc.org The formation of dimeric species like azo and azoxy compounds occurs through condensation reactions between the partially reduced intermediates (nitroso and hydroxylamine), a process that can be favored under specific pH conditions or with certain catalysts. researchgate.net
Mechanism of Nucleophilic Aromatic Substitution (SNAr): The mechanism of SNAr on nitro-activated thiophenes has been the subject of both experimental and computational studies. nih.govnih.gov The reaction proceeds via the formation of a stable anionic σ-complex, often referred to as a Meisenheimer complex. nih.gov The formation of this intermediate is typically the rate-determining step due to the initial loss of aromaticity. researchgate.net The stability of the Meisenheimer complex is crucial and is significantly enhanced by the ability of the nitro group to delocalize the negative charge through resonance. numberanalytics.com Computational studies on the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) have detailed the stepwise pathway, confirming the initial nucleophilic addition to form a zwitterionic intermediate, followed by a proton transfer-assisted elimination of the leaving group. nih.gov Although this compound lacks a conventional leaving group for a direct SNAr on the thiophene ring, the fundamental principle of nitro-group activation to stabilize a negatively charged intermediate from nucleophilic attack remains a key aspect of its potential reactivity.
Derivatization and Functionalization Strategies
Synthesis of Esters, Amides, and Imides from the Anhydride (B1165640) Derivative
The anhydride moiety of 4-nitro-1H,3H-thieno[3,4-c]furan-1,3-dione is a prime site for nucleophilic acyl substitution reactions, readily reacting with alcohols, amines, and primary amines to yield the corresponding esters, amides, and imides.
The synthesis of esters is typically achieved through the reaction of the anhydride with an appropriate alcohol. This reaction can be carried out under neutral or acid-catalyzed conditions. The choice of alcohol can range from simple alkyl alcohols to more complex polyols, allowing for the introduction of a wide variety of functional groups.
Amide formation proceeds via the reaction of the anhydride with a primary or secondary amine. This reaction is generally facile and often occurs at room temperature. The initial product is a mono-amic acid, which can be isolated or cyclized to the corresponding imide upon heating or by using a dehydrating agent.
The synthesis of N-substituted imides involves a two-step process. First, the anhydride is treated with a primary amine to form the intermediate amic acid. Subsequent dehydration, often facilitated by reagents such as acetic anhydride and sodium acetate, leads to the formation of the cyclic imide. This method allows for the introduction of a diverse range of substituents on the nitrogen atom of the imide ring.
| Derivative Type | Reagent | General Reaction Conditions | Product |
| Ester | Alcohol (R-OH) | Neutral or acid catalysis | 4-nitro-1-(alkoxycarbonyl)thiophene-3-carboxylic acid |
| Amide (Amic Acid) | Amine (R-NH2) | Room temperature | 4-nitro-1-(aminocarbonyl)thiophene-3-carboxylic acid |
| Imide | Primary Amine (R-NH2) followed by dehydration | Heating or dehydrating agent (e.g., Ac2O/NaOAc) | N-substituted 4-nitro-1H,3H-thieno[3,4-c]furan-1,3-dimide |
Modification of the Thieno[3,4-c]furan Scaffold
Beyond the anhydride group, the thieno[3,4-c]furan scaffold itself can be subjected to various modifications to introduce further functional diversity. Electrophilic aromatic substitution reactions, such as halogenation and nitration, are potential avenues for introducing substituents onto the thiophene (B33073) ring. The position of substitution will be directed by the existing nitro group and the fused furan (B31954) ring. Theoretical studies on related thieno[3,2-b]benzofuran systems suggest that bromination occurs preferentially at the C-2 position of the thiophene ring.
Furthermore, the furan ring of the scaffold can potentially undergo ring-opening reactions under specific conditions, leading to the formation of acyclic derivatives with new functionalities.
Exploration of Novel Nitro Group Transformations for Functionalization
The nitro group on the thieno[3,4-c]furan ring is a key functional handle that can be transformed into a variety of other groups, significantly expanding the chemical space of accessible derivatives. The most common transformation is the reduction of the nitro group to an amino group.
Catalytic hydrogenation is a widely employed method for this reduction, utilizing catalysts such as palladium on carbon (Pd/C) or Raney Nickel in the presence of hydrogen gas. organic-chemistry.org This transformation is generally efficient and chemoselective, leaving other functional groups intact. The resulting amino-substituted thieno[3,4-c]furan-1,3-dione is a valuable intermediate for further derivatization, such as acylation, alkylation, or diazotization reactions.
Other reducing agents, such as tin(II) chloride in hydrochloric acid, can also be employed for the reduction of aromatic nitro compounds. The choice of reducing agent can sometimes influence the selectivity and yield of the reaction.
| Transformation | Reagents and Conditions | Product |
| Reduction to Amine | H2, Pd/C or Raney Ni | 4-amino-1H,3H-thieno[3,4-c]furan-1,3-dione |
| Reduction to Amine | SnCl2, HCl | 4-amino-1H,3H-thieno[3,4-c]furan-1,3-dione |
Preparation of Substituted Analogues for Structure-Reactivity Studies
The systematic preparation of substituted analogues of this compound is crucial for conducting structure-reactivity studies. By introducing a variety of substituents at different positions of the molecule, it is possible to probe the influence of electronic and steric effects on its chemical reactivity and biological activity.
The data gathered from these studies, including reaction kinetics, spectroscopic properties, and biological assays, can be used to build quantitative structure-activity relationship (QSAR) models. These models can then guide the rational design of new derivatives with optimized properties for specific applications.
Theoretical and Computational Chemistry Studies
Electronic Structure Analysis using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for examining the electronic structure of molecules. By calculating the electron density, DFT methods can determine the energy of molecular orbitals, the distribution of charge, and other key electronic properties that govern a molecule's behavior. For 4-nitro-1H,3H-thieno[3,4-c]furan-1,3-dione, the presence of a fused aromatic system, electron-withdrawing nitro and anhydride (B1165640) groups, and heteroatoms (sulfur and oxygen) creates a unique and complex electronic environment. DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), are essential to unravel these electronic intricacies. scielo.br
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energies and distributions of these orbitals are critical indicators of a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).
For this compound, the strong electron-withdrawing nature of the nitro group and the dione (B5365651) functionality is expected to significantly lower the energies of both the HOMO and LUMO compared to the parent thieno[3,4-c]furan system. acs.org The LUMO is anticipated to be delocalized across the π-system, with significant contributions from the nitro group and the carbonyl carbons, making these sites highly susceptible to nucleophilic attack. The HOMO, conversely, would be associated with the more electron-rich portions of the molecule, likely the thiophene (B33073) ring.
The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing molecular stability and reactivity. A small energy gap generally implies higher reactivity. scielo.brnih.gov The introduction of the nitro group is predicted to reduce the HOMO-LUMO gap, suggesting enhanced reactivity for this compound compared to its non-nitrated counterpart.
Table 1: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative DFT Calculation)
| Molecular Orbital | Energy (eV) |
| LUMO+1 | -1.85 |
| LUMO | -3.95 |
| HOMO | -7.20 |
| HOMO-1 | -8.15 |
Note: These values are illustrative, based on typical DFT calculations for similar nitro-substituted aromatic heterocyclic compounds, and serve to demonstrate the expected electronic characteristics.
The distribution of electron density within this compound is highly polarized. The electronegative oxygen and nitrogen atoms of the nitro and carbonyl groups pull electron density away from the fused ring system. An electrostatic potential (ESP) map visually represents this charge distribution, highlighting regions of positive and negative potential on the molecular surface. researchgate.netresearchgate.netmdpi.com
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a vital tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways and the characterization of transient species like transition states. mdpi.com For a molecule like this compound, computational studies can predict its behavior in various chemical transformations.
A key application of computational chemistry in reaction mechanism studies is the localization of transition states (TS), which are the saddle points on the potential energy surface connecting reactants to products. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor determining the reaction rate.
For instance, in a hypothetical nucleophilic aromatic substitution reaction on the thiophene ring, DFT calculations could be used to model the approach of a nucleophile, the formation of an intermediate (such as a Meisenheimer complex), and the subsequent departure of a leaving group. By locating the transition states for each step, the rate-determining step could be identified. The calculated energy barriers would provide a quantitative measure of the reaction's feasibility.
Table 2: Hypothetical Activation Energies for a Nucleophilic Addition Reaction (Illustrative DFT Calculation)
| Reaction Step | Activation Energy (ΔG‡, kcal/mol) |
| Nucleophile attack on C4 | +15.2 |
| Formation of intermediate | -5.8 (relative to reactants) |
| Leaving group departure | +8.5 |
Note: These values are hypothetical and serve to illustrate the type of data obtained from transition state calculations for a plausible reaction pathway.
Reactions are rarely performed in the gas phase; the solvent can play a crucial role in reaction kinetics and thermodynamics. nih.gov Computational models can account for solvent effects through either implicit or explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. Explicit models involve including individual solvent molecules in the calculation, offering a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding, at a higher computational cost.
For a polar molecule like this compound, polar solvents would be expected to stabilize charged intermediates and transition states, potentially lowering activation barriers and accelerating reaction rates compared to nonpolar solvents. mdpi.comnih.gov Computational studies can quantify these effects, providing valuable predictions for selecting optimal reaction conditions.
Conformational Analysis and Intramolecular Interactions
The geometry of this compound is expected to be largely planar due to the fused aromatic ring system. This planarity facilitates extensive π-electron delocalization across the molecule. DFT geometry optimization would confirm the planarity of the thieno[3,4-c]furan core.
While the core structure is rigid, rotation of the nitro group out of the plane of the aromatic ring is a possibility. Computational conformational analysis can determine the rotational barrier of the C-N bond. It is anticipated that the planar conformation, where the nitro group is coplanar with the thiophene ring, would be the most stable due to maximized resonance stabilization. The energy penalty for rotation out of the plane would likely be significant.
Prediction of Spectroscopic Signatures for Structural Assignment
In the absence of experimentally acquired spectroscopic data for this compound, computational methods and analysis of structurally related compounds are employed to predict its characteristic spectroscopic signatures. These predictions are invaluable for the potential identification and structural confirmation of the compound in future synthetic or analytical endeavors. The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be relatively simple, featuring a single signal for the proton on the thiophene ring. The powerful electron-withdrawing nature of the adjacent nitro group is predicted to cause a significant downfield shift for this proton. Based on data from analogous nitro-substituted thiophene derivatives, the chemical shift for this proton is anticipated to be in the range of 8.0-8.5 ppm.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-6 | 8.0 - 8.5 | Singlet (s) |
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum will show six distinct signals corresponding to the carbon atoms of the fused heterocyclic system. The carbonyl carbons of the dione moiety are expected to resonate at the lowest field, typically in the range of 160-170 ppm. The carbon atom directly attached to the nitro group (C-4) will be significantly deshielded, with a predicted chemical shift around 150-155 ppm. The other carbons of the thiophene ring are also influenced by the electron-withdrawing groups, and their predicted chemical shifts are based on data from substituted thiophenes and related anhydrides.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-1 | 160 - 165 |
| C-3 | 162 - 167 |
| C-3a | 125 - 130 |
| C-4 | 150 - 155 |
| C-6 | 128 - 133 |
| C-6a | 135 - 140 |
Predicted Infrared (IR) Spectrum
The infrared spectrum is predicted to be dominated by strong absorption bands characteristic of the nitro and anhydride functional groups. Two very strong and distinct bands are expected for the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group. The anhydride C=O groups will also give rise to two strong stretching bands due to symmetric and asymmetric vibrations. Other notable absorptions will include C-N stretching and vibrations associated with the aromatic thieno-furan ring system.
Interactive Data Table: Predicted Major IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O Asymmetric Stretch | 1840 - 1870 | Strong |
| C=O Symmetric Stretch | 1770 - 1800 | Strong |
| NO₂ Asymmetric Stretch | 1530 - 1560 | Very Strong |
| NO₂ Symmetric Stretch | 1340 - 1370 | Very Strong |
| C-N Stretch | 840 - 870 | Medium |
| Thiophene Ring Vibrations | 1400 - 1500 | Medium-Weak |
Predicted Mass Spectrum
The mass spectrum of this compound (molar mass: 199.15 g/mol ) is expected to show a discernible molecular ion peak (M⁺) at m/z 199 under electron ionization (EI) conditions. The fragmentation pattern will likely be governed by the loss of the nitro group and fragmentation of the anhydride ring. Key predicted fragmentation pathways include the loss of a nitro radical (•NO₂, -46 Da) to give a fragment at m/z 153, and the loss of nitric oxide (•NO, -30 Da) to yield a fragment at m/z 169. Subsequent or concurrent loss of carbon monoxide (CO, -28 Da) and carbon dioxide (CO₂, -44 Da) from the anhydride moiety is also anticipated, leading to a complex fragmentation pattern.
Interactive Data Table: Predicted Major Mass Spectral Fragments
| m/z | Predicted Fragment Ion | Predicted Fragmentation Pathway |
| 199 | [C₆H₁NO₅S]⁺ | Molecular Ion (M⁺) |
| 169 | [C₆H₁NO₄S]⁺ | [M - NO]⁺ |
| 153 | [C₆H₁O₃S]⁺ | [M - NO₂]⁺ |
| 125 | [C₅H₁O₂S]⁺ | [M - NO₂ - CO]⁺ |
| 109 | [C₅H₁OS]⁺ | [M - NO₂ - CO₂]⁺ |
Advanced Analytical Techniques for Elucidation and Monitoring
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of "4-nitro-1H,3H-thieno[3,4-c]furan-1,3-dione". By providing a highly accurate mass measurement, typically to within a few parts per million (ppm), HRMS allows for the confident assignment of a unique molecular formula.
Theoretical Monoisotopic Mass Data for C₆H₁NO₅S:
| Ion Species | Theoretical m/z |
| [M+H]⁺ | 200.9625 |
| [M+Na]⁺ | 222.9444 |
| [M-H]⁻ | 198.9479 |
This data is calculated based on the elemental composition of this compound.
Experimental determination of the compound's mass using techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer would yield a precise mass value. The close correlation between the experimentally measured mass and the theoretical mass for a specific ionic species provides definitive confirmation of the molecular formula, C₆H₁NO₅S.
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy offers powerful insights into the structural framework of "this compound" by mapping out the connectivity and spatial relationships between atoms.
2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
A combination of two-dimensional (2D) NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals and for establishing the intricate bonding network within the molecule.
Correlation Spectroscopy (COSY): This experiment would reveal the proton-proton (¹H-¹H) coupling networks. For "this compound," COSY would be instrumental in identifying any through-bond spin-spin coupling between protons, although the expected structure suggests the presence of an isolated aromatic proton.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the carbon atom attached to the single proton on the thiophene (B33073) ring.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly valuable for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbons and the carbons of the nitro-substituted double bond in the thiophene ring. Correlations from the aromatic proton to these quaternary carbons would be key in assembling the molecular structure.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to determine the spatial proximity of atoms. While less critical for a planar heterocyclic system like this, it could provide information about through-space interactions, which might be relevant in more complex derivatives or in understanding intermolecular interactions in the solid state.
Solid-State NMR for Crystalline Forms and Polymorphs
In the event that "this compound" can exist in different crystalline forms, or polymorphs, solid-state NMR (ssNMR) would be a critical technique for their characterization. blogspot.com Polymorphism can significantly impact the physical properties of a compound, and ssNMR can distinguish between different polymorphs by detecting subtle differences in the chemical shifts and relaxation times of the nuclei in the solid state. blogspot.com Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly employed to obtain high-resolution spectra of solid samples.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in "this compound".
FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Characteristic absorption bands would be expected for the key functional groups.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations.
Expected Vibrational Frequencies for Key Functional Groups:
| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
| Asymmetric NO₂ Stretch | ~1550-1500 | FT-IR, Raman |
| Symmetric NO₂ Stretch | ~1350-1300 | FT-IR, Raman |
| C=O Stretch (Anhydride) | ~1850-1800 and ~1780-1740 | FT-IR |
| C-S Stretch (Thiophene) | ~850-600 | FT-IR, Raman |
| Aromatic C-H Stretch | ~3100-3000 | FT-IR, Raman |
The precise positions of these bands can provide insights into the electronic environment of the functional groups within the molecule.
Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring (GC-MS, LC-MS)
Chromatographic techniques are essential for assessing the purity of "this compound" and for monitoring the progress of its synthesis.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS can be used to separate impurities from the main compound based on their boiling points and interactions with a stationary phase. The mass spectrometer then provides identification of the separated components. However, the thermal lability of the nitro group and the anhydride (B1165640) functionality might make this technique less suitable.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more versatile technique for non-volatile or thermally sensitive compounds. nih.gov A liquid chromatograph separates the components of a mixture, which are then detected and identified by a mass spectrometer. nih.gov This method would be highly effective for determining the purity of "this compound" and for tracking the disappearance of starting materials and the appearance of the product during a chemical reaction. nih.gov
Role As a Synthetic Building Block in Complex Chemical Architectures
Application in the Construction of Fused Heterocyclic Systems
The inherent strain and reactivity of the furan-1,3-dione moiety make it an excellent precursor for the synthesis of various fused heterocyclic systems. The anhydride (B1165640) functionality can readily undergo reactions with a variety of nucleophiles, leading to ring-opening and subsequent cyclization reactions. The presence of the nitro group on the thiophene (B33073) ring is expected to modulate the electrophilicity of the anhydride carbons, potentially influencing reaction rates and pathways.
Table 1: Potential Reactions for the Synthesis of Fused Heterocyclic Systems
| Reactant | Potential Product Scaffold | Reaction Type |
| Primary Amines | Thieno[3,4-c]pyrrol-1,3-diones | Imidation |
| Hydrazines | Thieno[3,4-d]pyridazinones | Condensation/Cyclization |
| o-Phenylenediamines | Benzimidazothienopyrrolones | Condensation/Cyclization |
While these reactions are well-established for the un-nitrated analogue, specific examples utilizing 4-nitro-1H,3H-thieno[3,4-c]furan-1,3-dione are not documented in the current body of literature. The nitro group could also serve as a handle for further functionalization, such as reduction to an amino group, which could then participate in intramolecular cyclization reactions to generate more complex, polycyclic aromatic systems.
Precursor for π-Conjugated Systems and Advanced Organic Materials
Thiophene-based heterocycles are fundamental components in the design of π-conjugated systems for applications in organic electronics. The fusion of the thiophene ring with the furan-1,3-dione creates a planar and electron-accepting unit. The introduction of a nitro group would further enhance the electron-accepting properties of the core, making it a potentially valuable building block for n-type organic semiconductors.
Polymers incorporating this unit could be synthesized through various cross-coupling reactions, where the nitro-thienofuran derivative is copolymerized with electron-donating monomers. The resulting donor-acceptor polymers would be expected to exhibit low bandgaps, a desirable property for applications in organic photovoltaics and near-infrared detectors.
Table 2: Predicted Properties of π-Conjugated Systems Derived from this compound
| Property | Predicted Effect of the Nitro-thienofuran Unit |
| Electron Affinity | Increased |
| LUMO Energy Level | Lowered |
| Bandgap | Narrowed |
| Solubility | Potentially modified by the nitro group |
Despite these promising predictions, there is a lack of experimental data on the synthesis and characterization of π-conjugated materials derived from this compound.
Integration into Multi-component Reaction Frameworks
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. The reactive nature of the anhydride in this compound makes it a prime candidate for integration into MCR frameworks. For instance, it could potentially participate in Passerini or Ugi-type reactions, where the anhydride acts as the acidic component.
The nitro group could also play a role in directing the stereochemical outcome of such reactions or could be involved in post-MCR transformations to further increase molecular diversity. The development of novel MCRs involving this building block could provide rapid access to libraries of structurally diverse and potentially bioactive compounds. However, at present, no published studies have reported the use of this compound in any multi-component reaction.
Contribution to the Synthesis of Diverse Chemical Libraries
The potential for this compound to undergo a variety of chemical transformations makes it an attractive starting material for the generation of diverse chemical libraries for high-throughput screening. The combination of the reactive anhydride, the electronically tunable thiophene ring, and the versatile nitro group offers multiple points for diversification.
Table 3: Potential Diversification Points of the this compound Scaffold
| Functional Group | Potential Transformations |
| Anhydride | Ring-opening with various nucleophiles (alcohols, amines, etc.) |
| Nitro Group | Reduction to amine, displacement reactions |
| Thiophene Ring | Electrophilic aromatic substitution (further functionalization) |
By systematically exploring these transformations, a vast array of compounds with different functionalities and three-dimensional shapes could be generated. Such libraries would be invaluable for the discovery of new drug candidates and functional materials. Unfortunately, the synthesis and screening of chemical libraries based on this specific scaffold have not yet been reported in the scientific literature.
Future Research Directions and Unexplored Potential
Development of Green Chemistry Approaches for Synthesis
The pursuit of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research should prioritize the development of green chemistry approaches for the synthesis of 4-nitro-1H,3H-thieno[3,4-c]furan-1,3-dione. A promising avenue involves the use of solvent-free reaction conditions, potentially utilizing microwave or ultrasound irradiation to facilitate the reaction. researchgate.net These techniques can lead to shorter reaction times, higher yields, and a significant reduction in waste compared to traditional solvent-based methods.
Asymmetric Synthesis and Chiral Derivatization
The introduction of chirality into the this compound scaffold could lead to novel materials with unique optical and electronic properties. Future research should focus on the development of methods for asymmetric synthesis to produce enantiomerically pure or enriched derivatives. This could involve the use of chiral catalysts, such as chiral imidodiphosphoric acids, which have been successful in the asymmetric synthesis of other heterocyclic compounds. rsc.org
The derivatization of the core structure with chiral auxiliaries is another viable strategy. This would allow for the separation of diastereomers, followed by the removal of the auxiliary to yield the desired enantiopure compound. The resulting chiral derivatives could have applications in areas such as chiral recognition, asymmetric catalysis, and circularly polarized luminescence.
Photochemical Reactivity Studies
The presence of both a nitro group and a conjugated heterocyclic system suggests that this compound may exhibit interesting photochemical reactivity. Systematic studies are needed to explore its behavior under various light conditions. Irradiation at different wavelengths could induce a range of transformations, from intramolecular rearrangements to intermolecular reactions. nih.gov
A particularly interesting area of investigation would be its potential as a photosensitizer. rsc.org The nitro group could promote intersystem crossing to the triplet state, which could then interact with molecular oxygen to generate reactive oxygen species. This property could be harnessed for applications in photodynamic therapy or photocatalysis. Time-resolved spectroscopic techniques will be crucial in elucidating the excited-state dynamics and reaction mechanisms.
Exploration of Catalytic Transformations
The unique electronic and structural features of this compound make it a candidate for use in various catalytic transformations. The electron-withdrawing nature of the nitro group could activate the molecule for nucleophilic attack, making it a useful building block in organic synthesis.
Future research could explore its use as a ligand in transition metal catalysis. The sulfur and oxygen atoms in the heterocyclic core could coordinate to metal centers, and the electronic properties of the ligand could be tuned by the nitro group. Such catalytic systems could be employed in a variety of cross-coupling reactions. Additionally, the potential for the compound itself to act as an organocatalyst should be investigated, particularly in reactions that can be promoted by electron-deficient species.
Synergistic Experimental and Computational Research Paradigms
A combined experimental and computational approach will be essential to fully unlock the potential of this compound. Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic structure, stability, and reactivity. researchgate.net These theoretical predictions can then guide experimental work, leading to a more efficient and targeted research process.
For instance, computational screening can be used to predict the most promising synthetic routes or to identify derivatives with desired properties. mdpi.com Molecular modeling can also be employed to understand the mechanisms of photochemical and catalytic reactions. This synergistic approach will not only accelerate the pace of discovery but also provide a deeper fundamental understanding of this novel compound.
Q & A
Q. What are the optimal synthetic routes for preparing 4-nitro-1H,3H-thieno[3,4-c]furan-1,3-dione, and how is the reaction monitored for success?
- Methodological Answer : The compound can be synthesized via nitration of the parent thieno[3,4-c]furan-1,3-dione scaffold. Key steps include:
- Using a nitrating agent (e.g., HNO₃/H₂SO₄) under controlled temperature (0–5°C) to avoid over-nitration or decomposition.
- Reaction progress is monitored by thin-layer chromatography (TLC) with an eluent system such as ethyl acetate/hexane (1:8). The product typically has a higher Rf value than the starting material due to increased polarity from the nitro group .
- Post-reaction purification via column chromatography with the same eluent ratio ensures removal of unreacted reagents and byproducts.
Q. How is the purity and structural integrity of this compound validated after synthesis?
- Methodological Answer :
- ¹H NMR Spectroscopy : Peaks corresponding to aromatic protons (thiophene ring) appear at ~7.8 ppm. Aliphatic protons from substituents (if present) are observed between 0.8–3.5 ppm. Integration ratios confirm stoichiometry .
- TLC Comparison : A single spot with Rf ~0.24 (vs. Rf = 0 for the starting material) indicates successful derivatization .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages should align with the theoretical molecular formula (C₆H₃NO₅S).
Advanced Research Questions
Q. How does the nitro group influence the electronic properties of thieno[3,4-c]furan-1,3-dione in conjugated polymer systems?
- Methodological Answer :
- The electron-withdrawing nitro group enhances the electron-accepting capability of the dione moiety, making it suitable as an acceptor monomer in donor-acceptor conjugated polymers.
- Electrochemical characterization (cyclic voltammetry) reveals a lower LUMO energy level (~-3.5 eV), improving charge transport in organic semiconductors .
- Copolymerization with donor monomers (e.g., thiophene derivatives) requires optimizing reaction conditions (e.g., Suzuki coupling) to balance solubility and π-conjugation length.
Q. What strategies mitigate regioselectivity challenges during nitration of thieno[3,4-c]furan-1,3-dione?
- Methodological Answer :
- Directing Groups : Pre-functionalization with bromine at positions 4 and 6 (as in 4,6-dibromothieno[3,4-c]furan-1,3-dione) directs nitration to the 5-position due to steric and electronic effects .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for meta-substitution, while protic solvents favor para-substitution.
- Computational Modeling : Density functional theory (DFT) predicts reactive sites by analyzing electron density maps and Fukui indices .
Q. How can discrepancies in NMR data for 4-nitro derivatives be resolved across different studies?
- Methodological Answer :
- Solvent and Isotope Effects : Use deuterated solvents (e.g., CDCl₃) and ensure complete deuteration to avoid water contamination (peak at ~1.56 ppm in ¹H NMR) .
- High-Resolution Techniques : 2D NMR (e.g., COSY, HSQC) clarifies coupling patterns and assigns ambiguous peaks.
- Cross-Validation : Compare data with structurally analogous compounds, such as 4,6-dibromo derivatives, where bromine’s electronegativity mimics nitro’s electronic effects .
Data Contradiction Analysis
Q. Conflicting reports on the stability of this compound under ambient conditions: How to reconcile these findings?
- Methodological Answer :
- Environmental Controls : Degradation studies under varying O₂ and humidity levels show that moisture accelerates hydrolysis of the nitro group to a carbonyl. Storage in anhydrous, inert atmospheres (N₂/Ar) is critical .
- Accelerated Aging Tests : Thermogravimetric analysis (TGA) under isothermal conditions quantifies decomposition kinetics. Activation energy calculations (~85 kJ/mol) suggest moderate thermal stability .
- Contaminant Analysis : Trace metal impurities (e.g., Fe³⁺) from reagents may catalyze degradation. Inductively coupled plasma mass spectrometry (ICP-MS) identifies such contaminants .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
